2-(4-Chlorophenyl)-5-phenyl-3-(trifluoromethyl)-1-benzofuran
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Overview
Description
2-(4-Chlorophenyl)-5-phenyl-3-(trifluoromethyl)benzofuran is a complex organic compound that features a benzofuran core substituted with chlorophenyl, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-phenyl-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of reagents and catalysts can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-phenyl-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(4-Chlorophenyl)-5-phenyl-3-(trifluoromethyl)benzofuran has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-phenyl-3-(trifluoromethyl)benzofuran exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-nitro-3-(trifluoromethyl)benzofuran: This compound has a nitro group instead of a phenyl group, which can significantly alter its chemical and biological properties.
2-(4-Chlorophenyl)-5-phenylbenzofuran: Lacks the trifluoromethyl group, which may reduce its binding affinity and stability in biological systems.
Uniqueness
2-(4-Chlorophenyl)-5-phenyl-3-(trifluoromethyl)benzofuran is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for developing new bioactive molecules and materials .
Properties
CAS No. |
821770-02-9 |
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Molecular Formula |
C21H12ClF3O |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C21H12ClF3O/c22-16-9-6-14(7-10-16)20-19(21(23,24)25)17-12-15(8-11-18(17)26-20)13-4-2-1-3-5-13/h1-12H |
InChI Key |
AAPDMKTWDCKRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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